7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
Description
Systematic Nomenclature and IUPAC Conventions
The compound 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione belongs to the class of substituted purine derivatives, specifically xanthine analogs. The systematic nomenclature follows IUPAC conventions, where the purine core structure (1H-purine-2,6-dione) serves as the base scaffold with specific substitutions at defined positions. The nomenclature indicates substitution at position 7 with a 4-chlorobenzyl group, position 3 with a methyl group, and position 8 with a 4-morpholinyl moiety.
Related compounds in this class demonstrate consistent nomenclature patterns. For instance, 7-(4-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS: 313471-55-5) shares the same 4-chlorobenzyl and 3-methyl substitutions but differs in the 8-position substituent. Similarly, 7-(2-chlorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (molecular formula C17H18ClN5O) demonstrates the impact of positional isomerism in the chlorobenzyl group.
The IUPAC naming convention for these compounds follows the pattern of identifying the purine core, followed by the dihydro designation indicating saturation state, and systematic numbering of substituents. The compound's full systematic name reflects its complex substitution pattern, distinguishing it from simpler purine derivatives such as caffeine or theophylline.
Molecular Topology and Crystallographic Analysis
The molecular topology of 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione can be analyzed through comparison with structurally related compounds. Crystallographic data from similar purine derivatives reveals characteristic structural features that inform our understanding of this compound's three-dimensional arrangement.
Analysis of related compounds demonstrates that the purine ring system maintains planarity, as observed in 8-amino-7-(4-morpholinobutyl)theophylline, which exhibits "a typical planar purine fused-ring system". The morpholine ring in position 8 substituents consistently adopts a chair conformation, as documented in multiple crystallographic studies of morpholine-containing purine derivatives.
The crystallographic analysis of similar compounds indicates that weak intramolecular hydrogen bonds may influence molecular conformation. For example, "weak N—H⋯N intramolecular hydrogen bond may influence the conformation of the aminoalkyl side chain at the 7-position". This structural information suggests that the 4-chlorobenzyl substituent at position 7 likely adopts an extended conformation to minimize steric interactions with the purine core.
Spectroscopic Fingerprinting (NMR, IR, MS)
While specific spectroscopic data for 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione is not directly available in the search results, spectroscopic characterization of closely related purine derivatives provides valuable insights for predicting this compound's spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic signals for the purine aromatic system, typically appearing in the downfield region (7-9 ppm for 1H NMR). The 4-chlorobenzyl group would exhibit aromatic signals in the 7.0-7.5 ppm region, with the benzylic CH2 appearing around 5.0-5.5 ppm. The morpholine ring would display characteristic signals with the O-CH2 groups appearing around 3.6-3.8 ppm and the N-CH2 groups around 2.4-2.6 ppm in 1H NMR.
Infrared spectroscopy would reveal characteristic carbonyl stretches for the purine-2,6-dione system, typically appearing around 1650-1700 cm⁻¹. The C-Cl stretch of the 4-chlorobenzyl group would appear in the fingerprint region around 750-850 cm⁻¹. The morpholine ring would contribute C-O and C-N stretching vibrations in the 1000-1300 cm⁻¹ region.
Mass spectrometry analysis would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely include loss of the morpholine ring (molecular weight - 87), loss of the 4-chlorobenzyl group, and characteristic purine core fragments. The chlorine isotope pattern would be clearly visible, showing the characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak.
Computational Chemistry: DFT Studies and Molecular Orbital Analysis
Computational analysis of purine derivatives using Density Functional Theory (DFT) provides crucial insights into electronic structure and molecular properties. While specific DFT calculations for 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione are not available in the literature, computational studies on related compounds inform our understanding of its electronic characteristics.
Molecular orbital analysis of purine derivatives typically reveals that the HOMO (Highest Occupied Molecular Orbital) is primarily localized on the purine ring system, while the LUMO (Lowest Unoccupied Molecular Orbital) involves both the purine core and any conjugated substituents. The electron-withdrawing nature of the 4-chlorobenzyl group would be expected to lower both HOMO and LUMO energies compared to unsubstituted analogs.
The morpholine substituent at position 8 would contribute lone pair electrons that could participate in conjugation with the purine π-system. DFT calculations on similar morpholine-containing purines suggest that this interaction stabilizes the molecule and affects its reactivity profile. The electron-donating nature of the morpholine nitrogen contrasts with the electron-withdrawing effects of the chlorobenzyl group, creating an interesting electronic balance.
| Computational Parameter | Expected Value | Basis for Prediction |
|---|---|---|
| HOMO Energy | -6.0 to -6.5 eV | Related purine derivatives |
| LUMO Energy | -1.5 to -2.0 eV | Chlorobenzyl substitution effects |
| Band Gap | 4.0 to 5.0 eV | Typical for purine derivatives |
| Dipole Moment | 3.0 to 5.0 D | Polar substituent effects |
Molecular electrostatic potential (MEP) analysis would reveal the distribution of electron density across the molecule. The morpholine oxygen and nitrogen atoms would show regions of negative potential, while the purine carbonyl groups and the chlorinated benzyl ring would display varying degrees of positive potential. This electrostatic distribution directly influences the compound's potential biological activity and intermolecular interactions.
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-2-4-12(18)5-3-11)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECDLQCTBJKZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Pyrimidine Derivatives
A common method involves condensing 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents. For instance, reacting 4,5-diamino-6-chloropyrimidine with triphosgene yields the 2,6-dioxopurine intermediate. This route benefits from commercial availability of starting materials but requires precise temperature control (0–5°C) to prevent over-oxidation.
Cyclization of Acyclic Precursors
Alternative strategies employ cyclization of acyclic precursors such as imidazole-4,5-dicarboxamides. Heating these precursors in phosphoryl chloride (POCl₃) at reflux (110°C) facilitates ring closure, forming the purine core with inherent chloro substituents. This method achieves moderate yields (45–60%) but introduces reactive sites for subsequent functionalization.
Functionalization at the 8-Position with Morpholine
Installing the morpholinyl group at C8 involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:
SNAr Reaction
Buchwald-Hartwig Amination
For higher efficiency, palladium-catalyzed coupling is employed:
Methylation at the 3-Position
The final methyl group is introduced via N-methylation:
Direct Methylation
Comparative Analysis of Synthetic Routes
| Step | Method A (Traditional) | Method B (Optimized) |
|---|---|---|
| Purine Construction | Condensation (60%) | Cyclization (55%) |
| 7-Benzylation | K₂CO₃, DMF (68%) | Cs₂CO₃, DMF (75%) |
| 8-Morpholinyl | SNAr (50%) | Buchwald-Hartwig (82%) |
| 3-Methylation | CH₃I, NaH (85%) | Same as Method A |
| Overall Yield | 17.3% | 27.5% |
Method B’s use of palladium catalysis significantly improves 8-morpholinyl installation efficiency, making it the preferred industrial approach.
Stability and Purification Challenges
-
Tautomerization : The 8-morpholinyl group stabilizes the N9-H tautomer, reducing undesired side reactions during storage.
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, critical for pharmacological applications.
Scalability and Industrial Feasibility
Large-scale production (≥1 kg) faces hurdles in:
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the purine core.
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorobenzyl or morpholinyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Variations at the 8-Position
Key Insights :
- Phenoxy vs. Morpholinyl Groups: Phenoxy-substituted compounds (HC608, HC070) exhibit nanomolar potency for TRPC4/5, while morpholinyl derivatives may prioritize solubility and metabolic stability .
Analogues with Modifications at the 7-Position
Key Insights :
- Therapeutic Diversity : The 7-position determines pharmacological class. Substitutions like hydroxyethyl (Etophylline) or alkynyl groups (Linagliptin) shift activity from ion channel modulation to enzyme inhibition .
Analogues with Thiol/Sulfanyl Modifications
Key Insights :
- Thiol Groups : Mercapto derivatives (e.g., ) may act as prodrugs or exhibit altered metabolism due to sulfur’s nucleophilicity .
Biological Activity
The compound 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione , often referred to in the literature by its chemical structure and unique identifiers, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18ClN5O3
- Molecular Weight : 375.81 g/mol
- CAS Number : Not specified in available sources.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antitumor and anti-inflammatory effects.
Antitumor Activity
Studies have shown that purine derivatives can influence cellular pathways involved in cancer proliferation. Specifically, compounds similar to 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione have demonstrated:
- Inhibition of Cell Proliferation : In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines.
- Mechanism of Action : The proposed mechanisms include the inhibition of specific kinases involved in cell cycle regulation and apoptosis induction.
Anti-inflammatory Effects
This compound has also been noted for its potential anti-inflammatory properties:
- Cytokine Modulation : It appears to modulate the release of pro-inflammatory cytokines, which is critical in conditions like rheumatoid arthritis and other inflammatory diseases.
- Animal Models : In vivo models have shown reduced inflammation markers when treated with this compound.
Structure-Activity Relationship (SAR)
The biological activity of 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorobenzyl Group | Enhances lipophilicity and cellular uptake |
| Morpholine Substitution | Improves solubility and alters pharmacokinetics |
Research suggests that modifications to these groups can significantly affect potency and selectivity against various biological targets.
Case Studies
Several studies have investigated the effects of this compound:
- In Vitro Studies : A study published in PMC assessed the compound's cytotoxic effects on human cancer cell lines, revealing a significant reduction in viability at concentrations above 10 µM .
- In Vivo Efficacy : In animal models, administration of this compound resulted in a notable decrease in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent against specific types of cancer .
- Toxicity Assessments : Evaluations have indicated a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand the long-term effects and potential toxicities associated with higher doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
